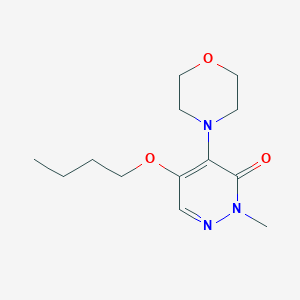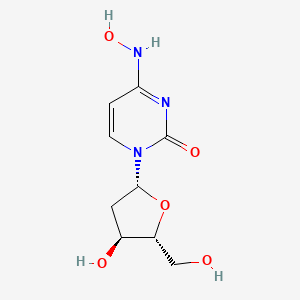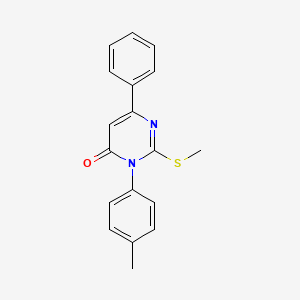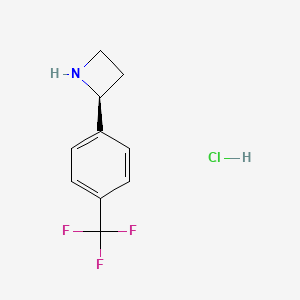
(S)-2-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride is a chiral azetidine derivative characterized by the presence of a trifluoromethyl group attached to a phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(trifluoromethyl)benzaldehyde.
Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving the aldehyde group and an appropriate amine.
Chirality Introduction: The chiral center is introduced using chiral catalysts or chiral starting materials to ensure the desired stereochemistry.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted ketones, while reduction can produce saturated azetidine derivatives.
Applications De Recherche Scientifique
(S)-2-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of (S)-2-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This interaction can modulate the activity of target proteins, leading to various pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trifluoromethyl)phenylhydrazine hydrochloride
- Trifluoromethyl ketones
Uniqueness
(S)-2-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride is unique due to its chiral azetidine ring and the presence of a trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased stability and enhanced biological activity, compared to other trifluoromethyl-substituted compounds.
Propriétés
Formule moléculaire |
C10H11ClF3N |
|---|---|
Poids moléculaire |
237.65 g/mol |
Nom IUPAC |
(2S)-2-[4-(trifluoromethyl)phenyl]azetidine;hydrochloride |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-3-1-7(2-4-8)9-5-6-14-9;/h1-4,9,14H,5-6H2;1H/t9-;/m0./s1 |
Clé InChI |
YWQIXVCYXOINPH-FVGYRXGTSA-N |
SMILES isomérique |
C1CN[C@@H]1C2=CC=C(C=C2)C(F)(F)F.Cl |
SMILES canonique |
C1CNC1C2=CC=C(C=C2)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12925834.png)
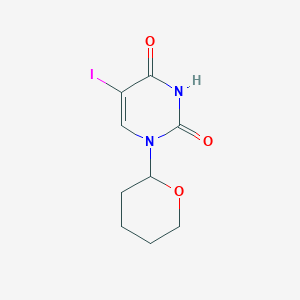
![2,6-difluoro-N-[5-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide](/img/structure/B12925859.png)
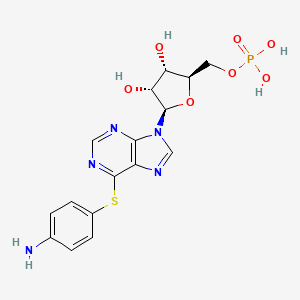
![2-[4-(Difluoromethoxy)phenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925866.png)


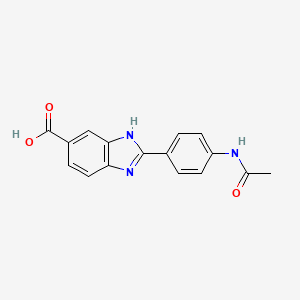
![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-one](/img/structure/B12925883.png)


